molecular formula C21H20O5 B1261466 Zygolone A

Zygolone A

Cat. No.: B1261466
M. Wt: 352.4 g/mol
InChI Key: OKBYFUVHBYUMAP-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Zygolone A (chemical name: 10-zygolone A) is a tetralone derivative isolated from the plant Zygogynum calothyrsum (Winteraceae family), which exhibits cytotoxic activity against human colon carcinoma cell lines . Structurally, it belongs to the tetralone class of compounds characterized by a bicyclic framework combining a benzene ring fused with a ketone-containing cyclohexenone moiety. Its bioactivity has been studied in the context of colon cancer therapy, where it demonstrated moderate cytotoxicity against COLO205 (GI₅₀ = 17 μM) and KM12 (GI₅₀ = 14 μM) cell lines .

Properties

Molecular Formula

C21H20O5

Molecular Weight

352.4 g/mol

IUPAC Name

(8R)-8-(3,4-dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-8,9-dihydro-7H-benzo[g]chromen-6-one

InChI

InChI=1S/C21H20O5/c1-21(2)6-5-14-18(26-21)10-13-7-12(9-17(24)19(13)20(14)25)11-3-4-15(22)16(23)8-11/h3-6,8,10,12,22-23,25H,7,9H2,1-2H3/t12-/m1/s1

InChI Key

OKBYFUVHBYUMAP-GFCCVEGCSA-N

Isomeric SMILES

CC1(C=CC2=C(O1)C=C3C[C@H](CC(=O)C3=C2O)C4=CC(=C(C=C4)O)O)C

Canonical SMILES

CC1(C=CC2=C(O1)C=C3CC(CC(=O)C3=C2O)C4=CC(=C(C=C4)O)O)C

Synonyms

zygolone A

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Cytotoxicity and Structural Features of this compound and Analogous Tetralones

Compound Structural Variation GI₅₀ (COLO205, μM) GI₅₀ (KM12, μM) Key Functional Groups
This compound Base structure 17 14 Hydroxyl, methoxy, phenyl substituents
Isothis compound Positional isomer of hydroxyl group Not reported Not reported Hydroxyl, phenyl substituents
4'-O-Methylthis compound Methylation at 4'-OH position 11 17 Methoxy, phenyl substituents
Calothyrlone A Additional 8-hydroxy and 6-methoxy groups Not tested Not tested Dihydroxyphenyl, methoxy, hydroxyl

Key Observations:

Bioactivity Differences :

  • 4'-O-Methylthis compound showed enhanced cytotoxicity in COLO205 (GI₅₀ = 11 μM) compared to this compound but reduced activity in KM12 (GI₅₀ = 17 μM), suggesting cell line-specific efficacy influenced by methylation .
  • The absence of cytotoxicity data for isothis compound and calothyrlone A limits direct comparison, though structural modifications (e.g., hydroxyl group positioning in isothis compound) may alter binding affinity to molecular targets.

Hydroxyl Groups: The hydroxyl groups in this compound and calothyrlone A may contribute to hydrogen bonding with cellular targets, though steric hindrance from additional substituents in calothyrlone A could limit activity .

Mechanistic Insights and Limitations

  • Target Specificity : The tetralones’ cytotoxicity is hypothesized to involve interference with mitochondrial function or DNA replication, though exact targets remain uncharacterized .
  • Limitations : Current studies lack in vivo validation and detailed pharmacokinetic data. Furthermore, the absence of toxicity profiles for calothyrlone A and isothis compound underscores the need for expanded preclinical testing.

Q & A

Q. How can researchers mitigate batch-to-batch variability in this compound production for pharmacological studies?

  • Methodological Answer : Implement quality-by-design (QbD) principles: define critical quality attributes (CQAs) for raw materials, in-process controls (e.g., reaction monitoring via PAT tools), and final product specifications (e.g., polymorphic form analysis via XRD). Statistical process control (SPC) charts track variability trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zygolone A
Reactant of Route 2
Zygolone A

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